molecular formula C7H12O5S B13208956 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione

3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione

Cat. No.: B13208956
M. Wt: 208.23 g/mol
InChI Key: ZDIZOFJMDIQJEY-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound It features a thiane ring, which is a six-membered ring containing one sulfur atom, with three oxygen atoms attached at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced to the thiane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Various substituted thiane derivatives depending on the reagents used.

Scientific Research Applications

3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is unique due to its combination of a thiane ring and methoxymethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

3-(methoxymethoxy)-1,1-dioxothian-4-one

InChI

InChI=1S/C7H12O5S/c1-11-5-12-7-4-13(9,10)3-2-6(7)8/h7H,2-5H2,1H3

InChI Key

ZDIZOFJMDIQJEY-UHFFFAOYSA-N

Canonical SMILES

COCOC1CS(=O)(=O)CCC1=O

Origin of Product

United States

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